molecular formula C9H14BrClN2O B2766275 1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride CAS No. 1266691-33-1

1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride

Cat. No.: B2766275
CAS No.: 1266691-33-1
M. Wt: 281.58
InChI Key: QMDPSUVXLHQSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinone core substituted with a bromine atom and an aminobutyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridinone derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminobutyl group allows for binding to specific sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride is unique due to its combination of a brominated pyridinone core and an aminobutyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

1-(4-aminobutyl)-5-bromopyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O.ClH/c10-8-3-4-9(13)12(7-8)6-2-1-5-11;/h3-4,7H,1-2,5-6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDPSUVXLHQSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1Br)CCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.